![molecular formula C₂₃H₂₈Cl₂F₂N₂O₃ B560623 {4-[4-[Bis-(4-fluorophenyl)methyl]piperazin-1-yl]-(E)-but-2-enyloxy}acetic acid dihydrochloride CAS No. 607736-84-5](/img/structure/B560623.png)
{4-[4-[Bis-(4-fluorophenyl)methyl]piperazin-1-yl]-(E)-but-2-enyloxy}acetic acid dihydrochloride
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Description
The compound seems to be a complex organic molecule with a piperazine core, which is a common feature in many pharmaceuticals . Piperazine derivatives have been used in the synthesis of a variety of biologically active molecules .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds such as (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229) have been synthesized from the class of benzhydryl piperazine analogs .Scientific Research Applications
Additionally, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796), a cerebral vasodilator and related compounds, were synthesized to confirm the proposed structures of the metabolites. The structures of the metabolites in rats were identified by synthesis of the authentic compounds (Ohtaka, Hori, Iemura, & Yumioka, 1989).
Moreover, Benzyl-14C-1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl) piperazine dihydrochloride (14C-KB-2796), was synthesized for investigating the metabolic fate. The overall radiochemical yield from 14C-barium carbonate was 39%, with a specific activity of 1,816.7 MBq/mmol and a radiochemical purity of 99% (Satomi, Kawashima, & Awata, 1988).
properties
IUPAC Name |
2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O3.2ClH/c24-20-7-3-18(4-8-20)23(19-5-9-21(25)10-6-19)27-14-12-26(13-15-27)11-1-2-16-30-17-22(28)29;;/h1-10,23H,11-17H2,(H,28,29);2*1H/b2-1+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQMKGKFTBFMGE-SEPHDYHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/COCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-[Bis-(4-fluorophenyl)methyl]piperazin-1-yl]-(E)-but-2-enyloxy}acetic acid dihydrochloride | |
CAS RN |
607736-84-5 |
Source
|
Record name | 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-ylbut-2-enyloxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607736845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUN-1334H | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKT19VDE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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